3,5-Dibromo-4-ethylbenzoic acid
Overview
Description
3,5-Dibromo-4-ethylbenzoic acid: is a chemical compound belonging to the family of benzoic acids. It appears as a white crystalline powder and is soluble in organic solvents such as ethanol and acetone. This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications.
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
A related compound, 3,5-dibromo-4-hydroxybenzoate, has been studied and it was found that it undergoes catabolism via a new oxidative decarboxylation pathway . This might provide some insights into the potential pathways affected by 3,5-Dibromo-4-ethylbenzoic acid.
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-4-ethylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), where it acts as an inhibitor . The interaction involves hydrogen bonding, which is crucial for the inhibition of the enzyme’s activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function through similar binding mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the phenylpropane biosynthetic pathway, leading to changes in the production of phenolic acids . These changes can impact cellular metabolism and overall cell function, highlighting the compound’s potential as a modulator of biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atoms and ethyl group facilitate its binding to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with 17β-hydroxysteroid dehydrogenase type 3 involves hydrogen bonding, which inhibits the enzyme’s function . Additionally, this compound can influence gene expression by binding to regulatory proteins and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. Studies have shown that high doses of this compound can lead to cellular toxicity and disruption of normal cellular processes . It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the phenylpropane biosynthetic pathway. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . The compound’s presence can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways. Studying these transport mechanisms provides insights into the compound’s cellular dynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-ethylbenzoic acid typically involves the bromination of 4-ethylbenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-ethylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Zinc and hydrochloric acid or sodium borohydride in an alcoholic medium.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 4-ethylbenzoic acid.
Scientific Research Applications
3,5-Dibromo-4-ethylbenzoic acid is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
- 3,5-Dibromo-4-hydroxybenzoic acid
- 3,5-Dibromo-4-methylbenzoic acid
- 3,5-Dibromo-4-chlorobenzoic acid
Comparison: 3,5-Dibromo-4-ethylbenzoic acid is unique due to the presence of both bromine atoms and an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that other similar compounds may not fulfill. For instance, the ethyl group can influence the compound’s solubility and reactivity, differentiating it from its hydroxy, methyl, or chloro analogs .
Properties
IUPAC Name |
3,5-dibromo-4-ethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-2-6-7(10)3-5(9(12)13)4-8(6)11/h3-4H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSTVDXADOMKQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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